

Introduction: The Promise of the Polyhalogenated Pyridazine Scaffold

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Compound of Interest

Compound Name: *3-Chloro-4,5,6-trifluoropyridazine*

CAS No.: 88692-18-6

Cat. No.: B3360278

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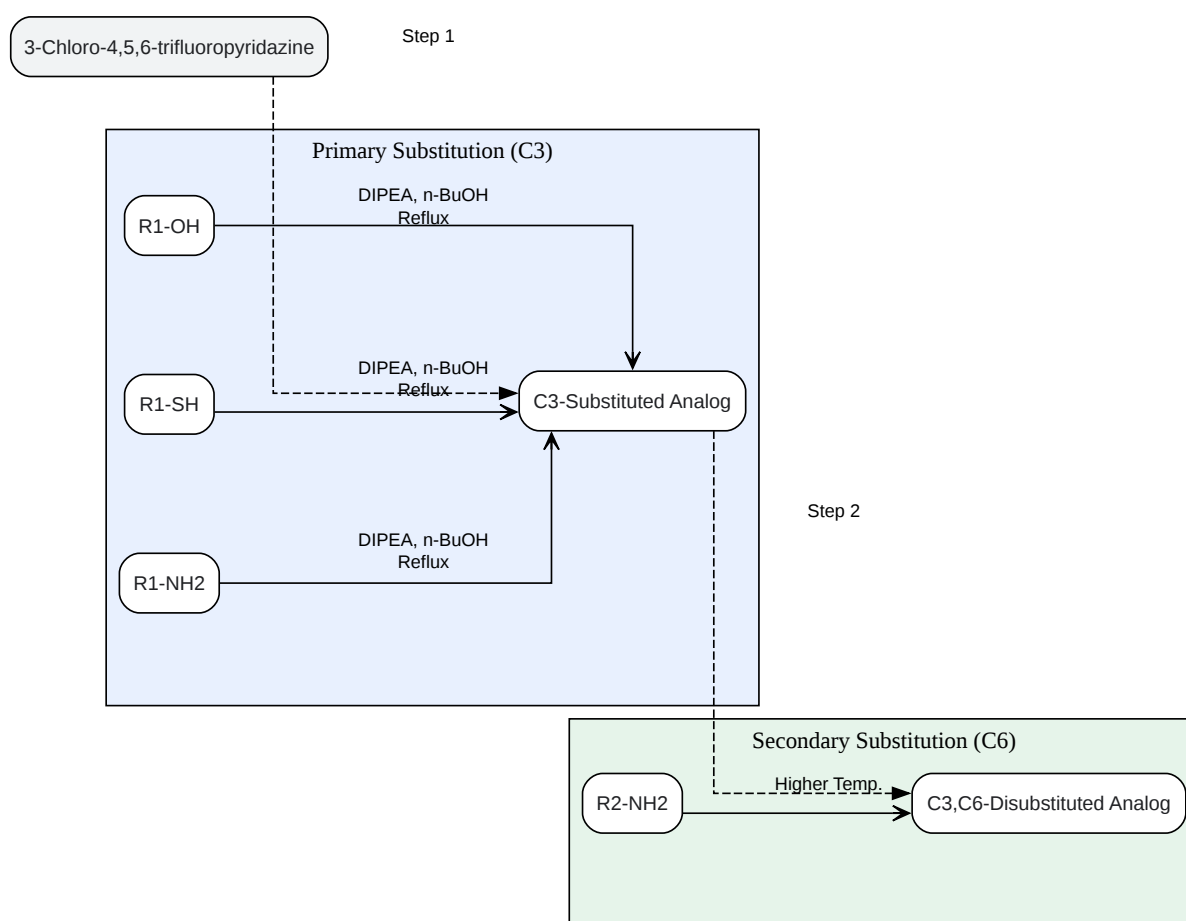
In medicinal chemistry and agrochemistry, the pyridazine core is a well-established and versatile scaffold, known to be a component of molecules with a wide spectrum of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1][2][3] The strategic introduction of halogens, particularly fluorine, onto this heterocyclic framework is a cornerstone of modern drug design. Fluorine and trifluoromethyl groups can profoundly enhance a molecule's metabolic stability, lipophilicity, and binding affinity for its biological target.[4][5]

The **3-chloro-4,5,6-trifluoropyridazine** scaffold represents a highly promising, yet underexplored, starting point for chemical library synthesis. Its polyhalogenated nature provides multiple reactive sites for nucleophilic substitution, allowing for the systematic and differential introduction of various functional groups. This guide provides a comparative analysis of potential Structure-Activity Relationships (SAR) for analogs derived from this core, drawing insights from related pyridazine and fluorinated heterocyclic series to predict how structural modifications may influence biological activity against key targets like protein kinases and cancer cell lines.

Synthetic Strategy: A Platform for Diversification

The primary route for modifying the **3-chloro-4,5,6-trifluoropyridazine** core is through nucleophilic aromatic substitution (S_NAr). The electron-withdrawing nature of the pyridazine nitrogens and the fluorine atoms activates the ring for attack by nucleophiles. The chlorine atom at the 3-position is generally the most labile and susceptible to substitution, followed by the fluorine at the 6-position, and then the fluorines at the 4- and 5-positions. This differential reactivity allows for controlled, stepwise diversification.

A generalized workflow for generating a library of analogs is presented below. This strategy enables the exploration of chemical space by introducing a wide array of amines, thiols, alcohols, and other nucleophiles.



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Caption: Summary of key Structure-Activity Relationships.

Experimental Protocols

To validate the proposed SAR, the following standardized protocols for synthesis and biological evaluation are recommended.

Protocol 1: Synthesis of a C3-Anilino-4,5,6-trifluoropyridazine Analog

This protocol describes a representative S_NAr reaction at the C3 position.

Materials:

- **3-chloro-4,5,6-trifluoropyridazine**
- Substituted aniline (e.g., 4-methoxyaniline)
- Diisopropylethylamine (DIPEA)
- n-Butanol (n-BuOH)
- Round-bottom flask, condenser, magnetic stirrer, heating mantle
- Silica gel for column chromatography
- Ethyl acetate, Hexanes

Procedure:

- To a 50 mL round-bottom flask, add **3-chloro-4,5,6-trifluoropyridazine** (1.0 eq).
- Add the substituted aniline (1.1 eq) and n-Butanol (0.2 M concentration).
- Add DIPEA (2.0 eq) to the mixture to act as a base to scavenge the HCl byproduct.
- Equip the flask with a condenser and stir the reaction mixture at 80-90 °C.
- Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed (typically 4-16 hours).

- Once complete, cool the reaction to room temperature and concentrate under reduced pressure to remove the solvent.
- Purify the crude residue by silica gel column chromatography using a gradient of ethyl acetate in hexanes to yield the desired product.
- Characterize the final compound by ^1H NMR, ^{19}F NMR, and HRMS.

Protocol 2: In Vitro Anticancer Activity (MTT Assay)

This protocol assesses the cytotoxic effect of the synthesized analogs on a human cancer cell line. [1] Materials:

- Human cancer cell line (e.g., HL-60 leukemia cells) [1]* RPMI-1640 medium supplemented with 10% FBS
- Synthesized pyridazine analogs dissolved in DMSO
- MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
- 96-well microtiter plates
- Multichannel pipette, incubator (37 °C, 5% CO₂), microplate reader

Procedure:

- Seed the 96-well plates with cancer cells at a density of 5×10^4 cells/well in 100 μL of medium and incubate for 24 hours.
- Prepare serial dilutions of the test compounds (e.g., from 0.1 to 100 μM) in the culture medium. The final DMSO concentration should not exceed 0.5%.
- After 24 hours, remove the old medium and add 100 μL of the medium containing the different concentrations of the test compounds to the wells. Include a vehicle control (DMSO only) and a positive control (e.g., Methotrexate). [1]4. Incubate the plates for 48 hours at 37 °C in a 5% CO₂ atmosphere.

- After incubation, add 20 μ L of MTT solution to each well and incubate for another 4 hours.
- Carefully remove the medium and add 150 μ L of DMSO to each well to dissolve the formazan crystals.
- Measure the absorbance at 570 nm using a microplate reader.
- Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC₅₀ value (the concentration of the compound that causes 50% inhibition of cell growth).

Conclusion and Future Perspectives

The **3-chloro-4,5,6-trifluoropyridazine** scaffold is a rich platform for the development of novel bioactive compounds. The SAR trends inferred from related chemical series suggest that strategic modification at the C3 and C6 positions can lead to potent and selective agents. For kinase inhibitor development, large, substituted aromatic amines at the C3 position are a promising avenue. For broader anticancer activity, a variety of aliphatic and cyclic amines should be explored. Future work should focus on synthesizing a diverse library of these analogs and screening them against a panel of kinases and cancer cell lines to validate these hypotheses and identify lead compounds for further optimization.

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